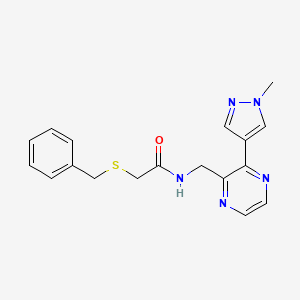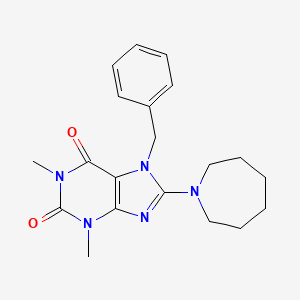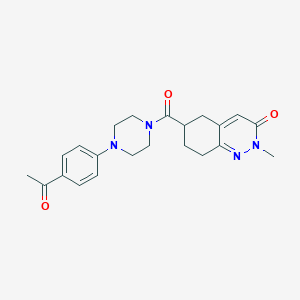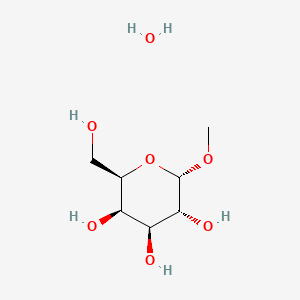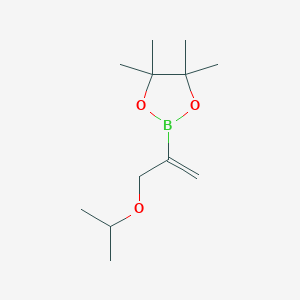![molecular formula C9H14ClNO3 B2449574 2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide CAS No. 2411199-29-4](/img/structure/B2449574.png)
2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide, also known as CNOHMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is a derivative of oxabicyclo[2.1.1]hexane and has a unique structure that makes it a promising candidate for various research applications.
作用機序
The exact mechanism of action of 2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of enzymes involved in various cellular processes. The compound has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and proteases, among others.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, the compound has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. 2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide has also been investigated for its potential anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
実験室実験の利点と制限
2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide has several advantages for use in laboratory experiments. Its unique structure and biological activity make it a promising candidate for various research applications. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. 2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide is a synthetic compound and may not accurately reflect the activity of natural compounds. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide. One potential area of research is the development of new antiviral and antibacterial agents based on the structure of the compound. Additionally, the compound could be further investigated for its potential use in the study of neuronal circuits and behavior. Finally, the mechanism of action of 2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide could be further elucidated to better understand its biological activity and potential applications in research.
Conclusion:
In conclusion, 2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide is a synthetic compound with a unique structure and a wide range of biological activities. It has potential applications in the study of viruses, bacteria, and cancer cells, as well as in the study of neuronal circuits and behavior. While there are limitations to its use, the compound is a promising candidate for various research applications and warrants further investigation.
合成法
The synthesis of 2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide involves the reaction of 2-chloroacetyl chloride with 1,3-dimethyl-2-oxabicyclo[2.1.1]hexane in the presence of triethylamine. The resulting intermediate is then treated with sodium borohydride and hydrochloric acid to yield the final product.
科学的研究の応用
2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. It has also been investigated for its potential use as a tool in the study of neuronal circuits and behavior.
特性
IUPAC Name |
2-chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3/c1-6-9(11-7(13)2-10)3-8(4-9,5-12)14-6/h6,12H,2-5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYSGVQTPFUJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)CO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

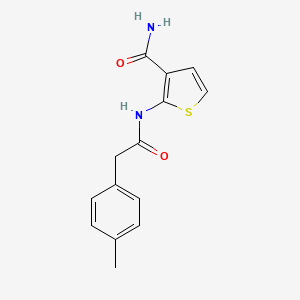
![Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2449492.png)
![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2449494.png)
![3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2449498.png)
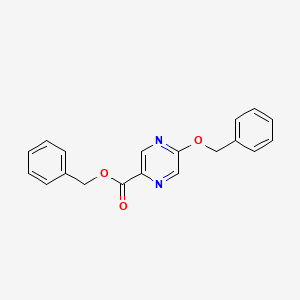
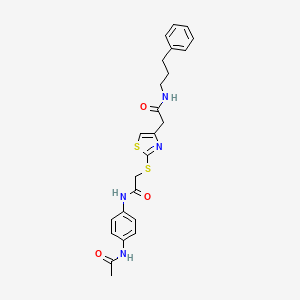

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2449505.png)

